1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound , due to its structural complexity, is likely involved in the synthesis and characterization of novel heterocyclic compounds. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and characterized for various applications, including their potential cytotoxic activities against cancer cells. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has been explored, with the compounds being characterized by analytical and spectroscopic data (IR, MS, 1H NMR, and 13C NMR) and investigated for their cytotoxicity against human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial Applications
Further, some compounds with similar structures have been studied for their antimicrobial properties. For example, novel heterocyclic compounds based on pyrimidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness when incorporated into surface coatings such as polyurethane varnish and printing ink paste, showing significant antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Biological Activity and Drug Development
The structural motifs present in the compound are common in molecules investigated for biological activities, including anticancer and anti-inflammatory properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for in vitro antitumor activity, revealing potential as therapeutic agents against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study focused on pyrazolo[4,3-d]pyrimidine derivatives, identifying them as a new class of nonsteroidal anti-inflammatory drugs with reduced ulcerogenic activity, indicating the potential for safer therapeutic applications (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Future Directions
Future research could focus on studying the biological activities of this compound, given the interest in pyrazolo[3,4-d]pyrimidin-4-ones as potential therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their fungicidal activities , suggesting potential targets within fungal organisms.
Mode of Action
It’s worth noting that similar compounds have been utilized in a radical approach for catalytic protodeboronation .
Biochemical Pathways
Similar compounds have been involved in the protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .
Result of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown moderate to high in vitro antifungal activities .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-4-2-3-13(9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-7-5-14(20)6-8-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCMRBVRFAKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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